5-苄氧基-N-甲基-2-硝基苯胺

描述

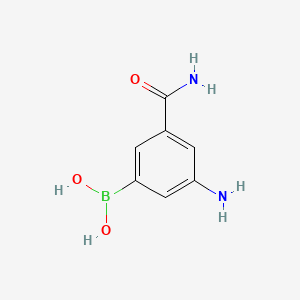

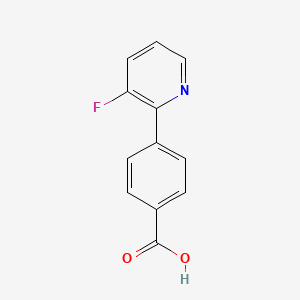

5-Benzyloxy-N-methyl-2-nitroaniline is a chemical compound with the CAS Number: 496837-94-6. It has a linear formula of C14H14N2O3 . The compound has a molecular weight of 258.28 .

Molecular Structure Analysis

The InChI Code for 5-benzyloxy-N-methyl-2-nitroaniline is 1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxy-N-methyl-2-nitroaniline include a molecular weight of 258.28 and a linear formula of C14H14N2O3 .科学研究应用

有机合成和化学反应

5-苄氧基-N-甲基-2-硝基苯胺已被研究其在有机合成中的作用,展示了在化学反应中的多功能性。例如,该化合物在合成具有1,5-合相关甲基基团的脂肪化合物中充当中间体,展示了在铋物种介导的反应中的1,5-立体控制(Donnelly, Thomas, & Fielding, 2004)。此外,它是制备含有哌嗪或吗啉骨架的苯并咪唑的关键前体,具有潜在的葡萄糖苷酶抑制剂和抗氧化活性(Özil, Parlak, & Baltaş, 2018)。

材料科学和非线性光学材料

该化合物的衍生物已被探索其在材料科学中的应用,特别是在有机非线性光学材料的开发中。从相关化学过程合成的N-苄基-2-甲基-4-硝基苯胺(BNA)在非线性光学应用中的单晶生长中显示出显著的潜力,表明具有优越的二次谐波产生(SHG)效率(Kalaivanan & Srinivasan, 2017)。

分析和光谱研究

分析和光谱研究已利用5-苄氧基-N-甲基-2-硝基苯胺的衍生物来理解电荷转移相互作用和结构分析。例如,光谱分析和密度泛函理论方法已被应用于研究类似化合物中的分子内电荷转移,揭示了有关其分子几何、电子结构和潜在生物活性的见解(Dhas, Joe, Roy, & Balachandran, 2015)。

环境和生物应用

在环境和生物背景下,假单胞菌对N-甲基-4-硝基苯胺(MNA)的好氧降解展示了微生物降解硝基苯胺化合物的潜力,包括5-苄氧基-N-甲基-2-硝基苯胺的衍生物,将其分解为更少有害物质(Khan, Vyas, Pal, & Cameotra, 2013)。

属性

IUPAC Name |

N-methyl-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXJADMKJXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737845 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyloxy-N-methyl-2-nitroaniline | |

CAS RN |

496837-94-6 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

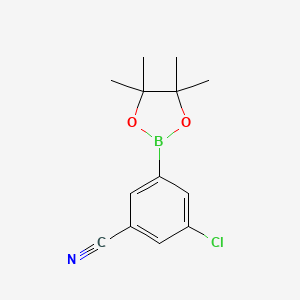

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)